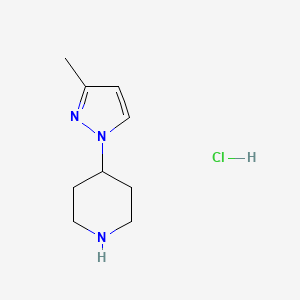

4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride

Overview

Description

“4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride” is a compound that has been used in the synthesis of novel analogues to reduce blood pressure elevation and inflammatory roles by acting as soluble epoxide hydrolase (sEH) inhibitors . It’s an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Scientific Research Applications

Cancer Treatment Research

- Aurora Kinase Inhibitor : A compound related to 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride, specifically an Aurora kinase inhibitor, has been studied for its potential use in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Neurodegenerative Disorders

- Anticholinesterase Agents : Research on pyrazolines, which are chemically related to 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride, has found their potential applications in treating diseases like inflammation, infectious diseases, and neurodegenerative disorders due to their anticholinesterase effects (M. Altıntop, 2020).

Synthesis and Characterization

- Synthesis of Crizotinib : Studies have been conducted on the synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, a drug used in cancer treatment. This showcases the role of 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride in pharmaceutical synthesis (Peng Dong-ming, 2012); (Steven J. Fussell et al., 2012).

Neurological and Psychiatric Research

- Dopamine D4 Receptor Ligands : Certain 4-heterocyclylpiperidines, which are structurally related to 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride, have been found to act as ligands for human dopamine D4 receptors, indicating potential research applications in neurological and psychiatric conditions (M. Rowley et al., 1997).

Antibacterial Research

- Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which are chemically akin to 4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride, have been synthesized and found effective as bacterial biofilm and MurB enzyme inhibitors, suggesting their utility in antibacterial research (Ahmed E. M. Mekky, S. Sanad, 2020).

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, which include 4-(3-methyl-1h-pyrazol-1-yl)piperidine hydrochloride, have a broad range of biological activities .

Mode of Action

It is known that pyrazoles can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .

Biochemical Pathways

It is known that pyrazole derivatives can have a wide range of effects on various biochemical pathways .

Result of Action

It is known that pyrazole derivatives can have a wide range of biological activities .

properties

IUPAC Name |

4-(3-methylpyrazol-1-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-8-4-7-12(11-8)9-2-5-10-6-3-9;/h4,7,9-10H,2-3,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROVLFBNRGWNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methyl-1H-pyrazol-1-yl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxospiro[3.5]nonane-2-carboxylic acid](/img/structure/B1433544.png)

![[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol](/img/structure/B1433545.png)

![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)

![[4-(Difluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B1433550.png)

![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B1433553.png)